molecular formula C8H8ClIO B572213 1-Chloro-4-iodo-2-methoxy-5-methylbenzene CAS No. 1246644-31-4

1-Chloro-4-iodo-2-methoxy-5-methylbenzene

Cat. No.: B572213
CAS No.: 1246644-31-4
M. Wt: 282.505
InChI Key: CYALOPCBUPXWBX-UHFFFAOYSA-N
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Description

1-Chloro-4-iodo-2-methoxy-5-methylbenzene is an aromatic compound with a benzene ring substituted with chlorine, iodine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-iodo-2-methoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-chloro-2-methoxy-5-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes chlorination, methylation, methoxylation, and iodination steps, each optimized for high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-iodo-2-methoxy-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution (e.g., nitration, sulfonation).

    Oxidation Reactions: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carboxyl group.

    Reduction Reactions: Reduction of the iodine substituent to a hydrogen atom.

Common Reagents and Conditions:

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: Using fuming sulfuric acid.

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

1-Chloro-4-iodo-2-methoxy-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with specific aromatic substitution patterns.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-iodo-2-methoxy-5-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. The chlorine and iodine atoms can act as leaving groups in substitution reactions, while the methoxy group can participate in electron-donating interactions, influencing the reactivity of the benzene ring. The methyl group can also affect the compound’s steric and electronic properties, impacting its overall reactivity .

Comparison with Similar Compounds

  • 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
  • 1-Iodo-2-methoxy-4-methylbenzene
  • 1-Chloro-5-iodo-2-methoxy-4-methylbenzene

Comparison: 1-Chloro-4-iodo-2-methoxy-5-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to its analogs. The presence of both chlorine and iodine atoms provides unique reactivity in substitution reactions, while the methoxy and methyl groups influence its electronic properties. This combination of substituents makes it a valuable compound for targeted synthetic applications and research .

Properties

IUPAC Name

1-chloro-4-iodo-2-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYALOPCBUPXWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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